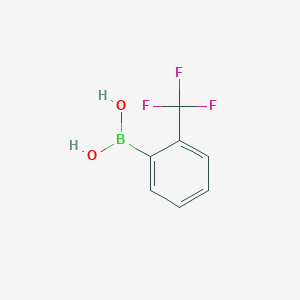

2-(Trifluoromethyl)phenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O2/c9-7(10,11)5-3-1-2-4-6(5)8(12)13/h1-4,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNSBEPKGFVENFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370276 | |

| Record name | 2-(Trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423-27-4 | |

| Record name | 2-Trifluoromethylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Trifluoromethyl)phenylboronic acid CAS number

An In-Depth Technical Guide to 2-(Trifluoromethyl)phenylboronic Acid (CAS No. 1423-27-4)

Introduction

2-(Trifluoromethyl)phenylboronic acid is a specialized organoboron compound that has emerged as a cornerstone reagent in modern organic synthesis. Its value lies in the unique combination of a reactive boronic acid moiety and the potent electronic influence of an ortho-trifluoromethyl (CF3) group. This structure makes it an indispensable building block, particularly in the fields of medicinal chemistry and materials science, where the precise introduction of a trifluoromethylphenyl group can dramatically enhance the biological activity, metabolic stability, and physicochemical properties of target molecules.[1][2] This guide offers a senior application scientist's perspective on the properties, synthesis, and critical applications of this versatile compound, with a focus on the mechanistic reasoning behind its utility.

Section 1: Physicochemical Properties & Identification

Accurate identification and understanding of a reagent's physical properties are fundamental to its effective use in a laboratory setting. 2-(Trifluoromethyl)phenylboronic acid is typically a white to off-white crystalline solid under standard conditions.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1423-27-4 | [3][4][5] |

| Molecular Formula | C₇H₆BF₃O₂ | [3][4] |

| Molecular Weight | 189.93 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Melting Point | 111-114 °C | [1][4] |

| SMILES String | OB(O)c1ccccc1C(F)(F)F | |

| InChI Key | JNSBEPKGFVENFS-UHFFFAOYSA-N | [4] |

Note: The compound may contain varying amounts of its anhydride.

Section 2: The Role of the Trifluoromethyl Group - A Mechanistic Insight

The presence of the CF₃ group at the ortho position is not incidental; it is the primary driver of this reagent's utility. Its influence is twofold:

-

Potent Electron-Withdrawing Effects : The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. This significantly lowers the electron density of the phenyl ring and influences the acidity and reactivity of the boronic acid. In the context of palladium-catalyzed cross-coupling reactions, this electronic perturbation can accelerate key steps in the catalytic cycle, such as transmetalation.[6]

-

Modulation of Product Properties : When incorporated into a larger molecule, the CF₃ group imparts significant changes. It dramatically increases lipophilicity, which can enhance a drug candidate's ability to cross cell membranes and improve its bioavailability.[7] Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation and thus increasing the metabolic stability of the final compound.

Section 3: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of 2-(trifluoromethyl)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is a powerful tool for constructing complex biaryl systems, which are common motifs in pharmaceuticals.[1]

Catalytic Cycle Workflow

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing CF₃ group on the boronic acid can facilitate the transmetalation step, often leading to more efficient reactions.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 2-(trifluoromethyl)phenylboronic acid with an aryl halide. Note: All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).

-

Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

-

Reagent Addition: To the flask, add the aryl halide (1.0 eq), 2-(trifluoromethyl)phenylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq). The use of excess boronic acid compensates for potential homocoupling or degradation.

-

Catalyst & Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos). The choice of catalyst and ligand is crucial and often depends on the reactivity of the aryl halide.[8]

-

Solvent Addition: Add a degassed solvent system via cannula or syringe. A common choice is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Section 4: Synthesis of 2-(Trifluoromethyl)phenylboronic Acid

While typically purchased from commercial suppliers, understanding the synthesis of the reagent itself provides valuable context. A common laboratory-scale synthesis involves the lithiation of an ortho-halobromobenzotrifluoride followed by borylation.

Caption: A common synthetic route to 2-(trifluoromethyl)phenylboronic acid.

Section 5: Applications in Drug Discovery and Materials Science

The unique properties conferred by the 2-trifluoromethylphenyl moiety make this reagent a valuable tool for researchers.

-

Medicinal Chemistry : It is used as a key building block in the synthesis of biologically active compounds.[1] Examples include the development of antagonists for corticotropin-releasing hormone and the design of enzyme inhibitors, where the boronic acid can form reversible covalent bonds with active site residues.[1][9] Its derivatives have also been investigated for antimicrobial activity.

-

Materials Science : In the field of advanced materials, this boronic acid serves as a precursor for organic light-emitting diode (OLED) materials.[2] The incorporation of the CF₃ group can enhance the electronic properties and thermal stability of the resulting polymers and coatings.[2][10]

-

Analytical Chemistry : The ability of boronic acids to interact with diols makes them useful in the development of fluorescent probes and sensors for detecting biomolecules.[1][11]

Section 6: Analytical Characterization

Quality control and characterization are paramount. The purity of 2-(trifluoromethyl)phenylboronic acid and its reaction products can be assessed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure, while ¹¹B NMR can provide information about the boron environment.

-

Chromatography : High-Performance Liquid Chromatography (HPLC) is used to determine purity.

-

Mass Spectrometry (MS) : LC-MS is an invaluable tool for monitoring reaction progress and confirming the molecular weight of intermediates and final products. Highly sensitive methods have been developed for the quantitation of boronic acids at very low levels.[12]

Section 7: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. 2-(Trifluoromethyl)phenylboronic acid is an irritant.

| Aspect | Guideline | Source(s) |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][13][14] |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water) | [4][15] |

| PPE | Safety glasses with side-shields or goggles, chemical-resistant gloves, lab coat. Use a respirator if dust is generated. | [13] |

| Storage | Store in a tightly sealed container in a dry, well-ventilated place. Keep in a dark place at room temperature. | [4][5] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [15] |

Conclusion

2-(Trifluoromethyl)phenylboronic acid is more than a simple reagent; it is a strategic tool for molecular design. Its defining feature—the ortho-trifluoromethyl group—provides a powerful lever to modulate electronic properties during synthesis and to enhance the metabolic stability and lipophilicity of the final products. From accelerating Suzuki-Miyaura couplings to forming the backbone of advanced materials and novel drug candidates, its versatility and reliability have cemented its place as an essential component in the modern chemist's toolbox. A thorough understanding of its properties, reactivity, and handling is key to unlocking its full potential in research and development.

References

-

2-(Trifluoromethyl)phenylboronic acid. AOBChem USA. [Link]

-

High-Purity 2-Trifluoromethylphenylboronic Acid: Synthesis Intermediate and Fine Chemical Applications. Suna Tech. [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Springer. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]

-

Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. [Link]

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (NIH). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. aobchem.com [aobchem.com]

- 4. 2-Trifluoromethylphenylboronic acid | 1423-27-4 [amp.chemicalbook.com]

- 5. CAS 1423-27-4 | 2-(Trifluoromethyl)phenylboronic acid - Synblock [synblock.com]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. japsonline.com [japsonline.com]

- 12. sciex.com [sciex.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. aksci.com [aksci.com]

Introduction: The Strategic Importance of Fluorination in Modern Chemistry

An In-Depth Technical Guide to 2-(Trifluoromethyl)phenylboronic Acid: Properties, Applications, and Protocols

In the landscape of synthetic chemistry and drug discovery, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The trifluoromethyl (–CF3) group, in particular, is a powerful bioisostere for various functional groups, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 2-(Trifluoromethyl)phenylboronic acid emerges as a critical reagent in this context. It serves as a versatile and indispensable building block for introducing the 2-(trifluoromethyl)phenyl moiety into complex molecular architectures.

This guide provides an in-depth exploration of 2-(Trifluoromethyl)phenylboronic acid, tailored for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, its pivotal role in carbon-carbon bond formation, and provide a field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction—a reaction that has revolutionized the synthesis of biaryl compounds.

Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. 2-(Trifluoromethyl)phenylboronic acid is a stable, solid compound, facilitating its handling and storage. Its key characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 189.93 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₆BF₃O₂ | [1][2][4] |

| CAS Number | 1423-27-4 | [1][2][3][4] |

| IUPAC Name | [2-(trifluoromethyl)phenyl]boronic acid | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 111-114 °C | [2][3][4] |

| Canonical SMILES | B(C1=CC=CC=C1C(F)(F)F)(O)O | [1] |

| InChIKey | JNSBEPKGFVENFS-UHFFFAOYSA-N | [1] |

The Suzuki-Miyaura Cross-Coupling: A Premier Application

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[5] 2-(Trifluoromethyl)phenylboronic acid is a premier reactant in this process.[2]

The Causality Behind Its Efficacy

The utility of 2-(Trifluoromethyl)phenylboronic acid in Suzuki coupling is not arbitrary; it is a result of specific molecular features:

-

The Boronic Acid Moiety : The B(OH)₂ group is the active component in the reaction. In the presence of a base, it forms a boronate complex, which is crucial for the transmetalation step with the palladium catalyst.[6]

-

The Trifluoromethyl Group : The electron-withdrawing nature of the –CF3 group influences the electronic properties of the phenyl ring. This can affect the rate and efficiency of the catalytic cycle.[7] From a drug design perspective, introducing this group can significantly enhance a molecule's lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.[8]

-

Stability and Handling : As a crystalline solid, it is more stable and easier to handle than many other organometallic reagents, and the byproducts of the reaction are generally non-toxic and easily removed.

Visualizing the Suzuki-Miyaura Workflow

The following diagram illustrates the generalized workflow for a Suzuki-Miyaura coupling reaction utilizing 2-(Trifluoromethyl)phenylboronic acid.

Caption: Workflow for the Pd-catalyzed Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of a 2-(Trifluoromethyl)-biaryl Compound

This protocol provides a representative, self-validating procedure for the Suzuki-Miyaura coupling reaction. The causality for each step is explained to ensure both reproducibility and a deeper understanding of the process.

Objective: To synthesize a biaryl compound by coupling 2-(Trifluoromethyl)phenylboronic acid with an aryl bromide.

Materials:

-

2-(Trifluoromethyl)phenylboronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

XPhos (4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (2.0 equivalents)

-

Toluene and Water (e.g., 10:1 v/v)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heating plate

Step-by-Step Methodology:

-

Vessel Preparation (The Foundation of Success):

-

Action: Place the aryl bromide (1.0 eq.), 2-(Trifluoromethyl)phenylboronic acid (1.2 eq.), K₃PO₄ (2.0 eq.), Palladium(II) Acetate (0.02 eq.), and XPhos (0.04 eq.) into a dry Schlenk flask equipped with a magnetic stir bar.

-

Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Using a dry Schlenk flask and performing the reaction under an inert atmosphere is critical for achieving high yields. The ligand (XPhos) stabilizes the palladium center and facilitates the catalytic cycle.[5][9]

-

-

Creation of an Inert Atmosphere:

-

Action: Seal the flask and subject it to three cycles of evacuating the vessel with a vacuum pump and backfilling with an inert gas (e.g., Argon).

-

Causality: This procedure, known as "degassing," thoroughly removes atmospheric oxygen from the reaction headspace and from the solid reagents, protecting the catalytically active Pd(0) species that will be formed in situ.

-

-

Solvent Addition and Degassing:

-

Action: Add the degassed solvents (Toluene and Water) via syringe. The solvent should also be degassed beforehand by bubbling inert gas through it for 20-30 minutes.

-

Causality: Solvents can contain significant amounts of dissolved oxygen. Degassing the solvent prevents the premature oxidation and deactivation of the catalyst. The aqueous phase is necessary to dissolve the inorganic base (K₃PO₄) and facilitate the formation of the active boronate species.[5]

-

-

Reaction Execution:

-

Action: Lower the flask into an oil bath preheated to the desired temperature (typically 80-110 °C). Stir the mixture vigorously.

-

Causality: Heat is required to overcome the activation energy for the key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Vigorous stirring ensures efficient mixing between the organic and aqueous phases, which is essential for the reaction to proceed.

-

-

Monitoring for Completion (A Self-Validating System):

-

Action: Monitor the reaction's progress by taking small aliquots over time and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: This allows for the determination of the reaction endpoint, preventing unnecessary heating that could lead to byproduct formation. The reaction is complete when the limiting reagent (typically the aryl bromide) is no longer observed.

-

-

Workup and Purification:

-

Action: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and transfer to a separatory funnel. Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Causality: This aqueous workup removes the inorganic base and boron-containing byproducts. The final product is then purified, typically by column chromatography on silica gel, to isolate the desired 2-(trifluoromethyl)-biaryl compound.

-

Broader Applications in Science and Drug Discovery

The utility of 2-(Trifluoromethyl)phenylboronic acid extends beyond a single reaction type. Its incorporation into molecules is a validated strategy in several research areas:

-

Medicinal Chemistry: It is a key building block for synthesizing compounds with therapeutic potential. Examples include the development of antagonists for the corticotropin-releasing hormone (CRH) receptor and inhibitors for various enzymes, where the trifluoromethylphenyl moiety can occupy critical binding pockets.[2] The presence of the –CF3 group is known to enhance the biological activity of many compounds.[2]

-

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides leverages the unique properties imparted by fluorination to enhance potency and environmental stability.[2]

-

Material Science: This boronic acid is used in the synthesis of advanced materials, such as polymers and coatings, where the trifluoromethyl group can improve chemical resistance and durability.[2] It is also used to create fluorescent probes and sensors for analytical chemistry applications.[2]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazards: 2-(Trifluoromethyl)phenylboronic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][10][11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[10][12]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption, which can degrade the boronic acid.[2][4][11]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

-

Boron Speciality Materials. Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. [Link]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, published by the National Institutes of Health. [Link]

-

Dembinski, R., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, published by MDPI. [Link]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Dembinski, R., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. PubMed. [Link]

-

Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

-

Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(トリフルオロメチル)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Trifluoromethylphenylboronic acid | 1423-27-4 [amp.chemicalbook.com]

- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylboronic Acid: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design and materials science.[1] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 2-(Trifluoromethyl)phenylboronic acid stands as a premier reagent for introducing the 2-(trifluoromethyl)phenyl moiety, a critical pharmacophore in numerous biologically active compounds. This guide, intended for the practicing researcher, provides a comprehensive technical overview of this versatile building block, from its fundamental structure and properties to its synthesis and application in transformative cross-coupling reactions.

Molecular Structure and Physicochemical Properties

2-(Trifluoromethyl)phenylboronic acid, with the chemical formula CF₃C₆H₄B(OH)₂, is a white crystalline solid at room temperature.[2] The molecule's architecture is characterized by a phenyl ring substituted at the ortho-position with a strongly electron-withdrawing trifluoromethyl group and a boronic acid moiety. This specific arrangement of functional groups dictates its reactivity and utility in organic synthesis.

Structural Analysis

The crystal structure of phenylboronic acids reveals that they typically form hydrogen-bonded dimers in the solid state.[1][3] For 2-(Trifluoromethyl)phenylboronic acid, the bulky and electronegative trifluoromethyl group in the ortho position introduces significant steric hindrance. This sterics can influence the dihedral angle between the phenyl ring and the boronic acid group, which in turn can affect its reactivity in cross-coupling reactions.[1][3]

Physicochemical Data

A summary of the key physicochemical properties of 2-(Trifluoromethyl)phenylboronic acid is presented in the table below.

| Property | Value | Source |

| CAS Number | 1423-27-4 | [2] |

| Molecular Formula | C₇H₆BF₃O₂ | [2] |

| Molecular Weight | 189.93 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 111-114 °C (lit.) | [2] |

| Assay | ≥95.0% | [2] |

Synthesis of 2-(Trifluoromethyl)phenylboronic Acid: A Validated Protocol

The most common and reliable laboratory-scale synthesis of 2-(Trifluoromethyl)phenylboronic acid involves the formation of an organometallic intermediate from 2-bromobenzotrifluoride, followed by reaction with a borate ester and subsequent acidic workup. The following protocol is a robust procedure adapted from established methods for the synthesis of analogous arylboronic acids.[4][5][6]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 2-(Trifluoromethyl)phenylboronic acid.

Detailed Experimental Protocol

Materials:

-

2-Bromobenzotrifluoride (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Iodine (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate (1.5 equiv)

-

Hydrochloric acid (2 M aqueous solution)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.

-

Magnesium turnings and a crystal of iodine are placed in the flask. Anhydrous THF is added to cover the magnesium.

-

A solution of 2-bromobenzotrifluoride in anhydrous THF is added to the dropping funnel. A small portion of the bromide solution is added to the magnesium suspension to initiate the reaction, evidenced by the disappearance of the iodine color and gentle reflux.

-

The remaining 2-bromobenzotrifluoride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask under nitrogen, a solution of trimethyl borate in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath.

-

The freshly prepared Grignard reagent is transferred via cannula to the cold trimethyl borate solution at a rate that maintains the internal temperature below -60 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

-

Hydrolysis and Isolation:

-

The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid at 0 °C until the solution is acidic (pH ~2).

-

The mixture is stirred for 30 minutes at room temperature. The aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 2-(Trifluoromethyl)phenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

-

Spectroscopic Characterization

| Nucleus | Expected Chemical Shift (ppm) | Key Features |

| ¹H NMR | 7.5 - 8.2 | Complex multiplet pattern in the aromatic region. The proton ortho to the boronic acid group is expected to be the most downfield. |

| ¹³C NMR | 120 - 140 | Multiple signals in the aromatic region. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. The carbon attached to the boron atom may be broad or unobserved. |

| ¹⁹F NMR | ~ -60 to -63 | A singlet is expected for the CF₃ group. The chemical shift is sensitive to the electronic environment.[7][8] |

Application in Suzuki-Miyaura Cross-Coupling Reactions

2-(Trifluoromethyl)phenylboronic acid is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds containing the 2-(trifluoromethyl)phenyl moiety.[2] This reaction is a powerful tool for carbon-carbon bond formation in the synthesis of pharmaceuticals and advanced materials.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Considerations: The Role of the Ortho-Trifluoromethyl Group

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of the ortho-trifluoromethyl group on the phenylboronic acid has significant mechanistic implications:

-

Electronic Effects: The strongly electron-withdrawing nature of the CF₃ group increases the Lewis acidity of the boron atom, which can influence the rate of transmetalation.[1][6] However, this effect is often counteracted by steric hindrance.

-

Steric Effects: The bulky ortho-CF₃ group can hinder the approach of the boronic acid to the palladium center during the transmetalation step.[9][10] This steric impediment can sometimes lead to lower reaction rates or require more reactive catalyst systems. In some cases, this steric effect can be exploited to achieve regioselectivity in couplings with di- or polyhalogenated substrates.[9][10]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-(Trifluoromethyl)phenylboronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (0.02 equiv)

-

Triphenylphosphine (0.08 equiv)

-

Potassium carbonate (2.0 equiv)

-

Toluene/Water (4:1 mixture)

Procedure:

-

To a reaction vessel, add the aryl bromide, 2-(Trifluoromethyl)phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

The toluene/water solvent mixture is added, and the reaction mixture is heated to 80-100 °C with vigorous stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Safety and Handling

2-(Trifluoromethyl)phenylboronic acid, like all chemical reagents, should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

2-(Trifluoromethyl)phenylboronic acid is a highly valuable and versatile reagent in modern organic synthesis. Its unique structural and electronic properties, conferred by the ortho-trifluoromethyl group, make it an indispensable tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory. As the demand for sophisticated fluorinated compounds continues to grow, the importance of building blocks like 2-(Trifluoromethyl)phenylboronic acid will undoubtedly increase, paving the way for the discovery and development of new and innovative chemical entities.

References

-

Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2206. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]Phenylboronic-Acids%3A-Structures%2C-Adamczyk-Wo%C5%BAniak-Gozdalik/9f82a933a39e083c748c18753234857b2827a5f6)

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

Request PDF. Structures and properties of trifluoromethylphenylboronic acids. [Link]

-

Supporting Information. General information. [Link]

-

Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

-

Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. [Link]

-

Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 176. [Link]

-

D'Andola, C. T., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(9), 637-641. [Link]

-

Amfine. Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. [Link]

-

ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Royal Society of Chemistry. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. [Link]

-

Langer, P. (2021). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Synlett, 32(10), 963-970. [Link]

-

University of Wisconsin-Madison. Fluorine NMR. [Link]

-

Taylor & Francis Online. Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. [Link]

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

-

ResearchGate. Synthesis of (Trifluoromethyldiazirinyl)phenylboronic Acid Derivatives for Photoaffinity Labeling. [Link]

Sources

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Trifluoromethyl)phenylboronic acid = 95.0 1423-27-4 [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. biophysics.org [biophysics.org]

- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

2-(Trifluoromethyl)phenylboronic acid physical properties

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylboronic Acid: Properties, Applications, and Experimental Protocols

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of 2-(Trifluoromethyl)phenylboronic acid, a versatile reagent pivotal to modern organic synthesis and drug discovery. Its unique electronic properties, conferred by the ortho-trifluoromethyl group, make it a valuable building block for creating complex molecules. This document serves as a technical resource for researchers, chemists, and professionals in drug development, offering detailed insights into its physical properties, applications, and handling protocols.

Core Physicochemical and Structural Properties

2-(Trifluoromethyl)phenylboronic acid is a white to off-white crystalline solid at room temperature.[1] The presence of the electron-withdrawing trifluoromethyl (-CF3) group ortho to the boronic acid moiety significantly influences its reactivity and acidity compared to unsubstituted phenylboronic acid.

Summary of Physical Properties

The key physical and chemical identifiers for 2-(Trifluoromethyl)phenylboronic acid are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1423-27-4 | [2][3] |

| Molecular Formula | C₇H₆BF₃O₂ | [1][2][3] |

| Molecular Weight | 189.93 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 111-114 °C | [1][3] |

| Boiling Point | 274.5 ± 50.0 °C (Predicted) | [3] |

| pKa | 8.11 ± 0.58 (Predicted) | [3] |

| Solubility | Slightly soluble in methanol. Generally soluble in polar organic solvents. | [1][3] |

Structural Identifiers

Correctly identifying chemical structures is critical for database searches and computational modeling.

| Identifier | String | Source(s) |

| IUPAC Name | [2-(trifluoromethyl)phenyl]boronic acid | [2] |

| SMILES | B(C1=CC=CC=C1C(F)(F)F)(O)O | [2] |

| InChI | InChI=1S/C7H6BF3O2/c9-7(10,11)5-3-1-2-4-6(5)8(12)13/h1-4,12-13H | [2][3] |

| InChIKey | JNSBEPKGFVENFS-UHFFFAOYSA-N | [2] |

Stability, Storage, and Safety

Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of laboratory personnel.

-

Stability and Storage : 2-(Trifluoromethyl)phenylboronic acid is a combustible solid. It should be stored at room temperature in a dark, dry, and well-sealed container.[3][4] Like many boronic acids, it can undergo dehydration to form a cyclic boroxine (anhydride), and commercial samples may contain varying amounts of this anhydride.

-

Safety and Handling : The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] When handling, appropriate personal protective equipment (PPE), including eye shields, chemical-resistant gloves, and a NIOSH-approved N95 dust mask, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.

Core Applications in Organic Synthesis

The utility of 2-(Trifluoromethyl)phenylboronic acid stems from its role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1]

The trifluoromethyl group enhances the biological activity and modulates the physicochemical properties (e.g., lipophilicity, metabolic stability) of the resulting compounds, making this reagent particularly valuable in:

-

Pharmaceutical Development : It is used to synthesize complex organic molecules that serve as potential drug candidates, such as antagonists for the corticotropin-releasing hormone.

-

Agrochemicals : The introduction of the trifluoromethylphenyl moiety can impart desired herbicidal or pesticidal properties.[1]

-

Materials Science : It is applied in the development of advanced materials, including polymers and coatings, where its properties can improve durability and chemical resistance.[1]

-

Analytical Chemistry : It serves as a building block for designing fluorescent probes and sensors.[1]

The Suzuki-Miyaura Coupling Workflow

The Suzuki-Miyaura reaction couples a boronic acid with an organohalide using a palladium catalyst and a base. The workflow is a self-validating system where the successful formation of the biaryl product confirms the reactivity of all components.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt them based on specific substrates and laboratory conditions.

Protocol: Melting Point Determination

The melting point is a critical physical property for assessing purity.

Causality: A sharp melting range close to the literature value (111-114 °C) indicates high purity. A broad or depressed melting range suggests the presence of impurities or the boroxine anhydride.

-

Sample Preparation : Place a small, dry amount of 2-(Trifluoromethyl)phenylboronic acid into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup : Insert the capillary tube into a calibrated melting point apparatus.

-

Measurement :

-

Heat the apparatus rapidly to about 10 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

-

-

Validation : The recorded range should be narrow (1-2 °C) and fall within the literature value for a pure sample.[1]

Caption: Logic diagram for melting point determination.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling 2-(Trifluoromethyl)phenylboronic acid with an aryl bromide.

Causality: The choice of base, solvent, and palladium source is critical for catalytic turnover. An aqueous base (e.g., K₂CO₃) is often used to facilitate the transmetalation step, while an inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.

-

Vessel Preparation : To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add 2-(Trifluoromethyl)phenylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equivalents).

-

Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Base Addition : Under a positive pressure of inert gas, add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v). Then, add a degassed aqueous solution of potassium carbonate (K₂CO₃) (2.0 M, 2.5 equivalents).

-

Reaction : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

2-(Trifluoromethyl)phenylboronic acid is a high-value reagent with well-defined physical properties. Its strategic importance in carbon-carbon bond formation, particularly for synthesizing fluorinated molecules, solidifies its role in advancing drug discovery, agrochemistry, and materials science. Adherence to the described protocols for handling, storage, and application will ensure reliable and safe experimental outcomes for the research scientist.

References

-

AOBChem USA. 2-(Trifluoromethyl)phenylboronic acid. [Link]

-

PubChem. 2-Fluoro-6-(trifluoromethyl)phenylboronic acid. National Center for Biotechnology Information. [Link]

-

Chemcasts. Thermophysical Properties of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-(Trifluoromethyl)phenylboronic Acid for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of 2-(Trifluoromethyl)phenylboronic Acid in Modern Chemistry

2-(Trifluoromethyl)phenylboronic acid is a versatile organoboron compound that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2][3] The incorporation of the trifluoromethyl (-CF3) group is of particular strategic importance in drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4]

Understanding the solubility of this reagent is paramount for its effective use. Solubility dictates the choice of reaction solvents, influences reaction kinetics and yield, and is a critical consideration in purification and formulation processes. This guide aims to provide a thorough understanding of the factors governing the solubility of 2-(Trifluoromethyl)phenylboronic acid and to equip researchers with the necessary knowledge to confidently handle this important synthetic intermediate.

Physicochemical Properties: The Foundation of Solubility Behavior

The solubility of a compound is intrinsically linked to its physicochemical properties. A summary of the key properties of 2-(Trifluoromethyl)phenylboronic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BF₃O₂ | [3] |

| Molecular Weight | 189.93 g/mol | [3] |

| Melting Point | 111-114 °C | [3] |

| Appearance | Solid | [3] |

The presence of both a polar boronic acid group and a nonpolar trifluoromethylphenyl group gives 2-(Trifluoromethyl)phenylboronic acid a dualistic character that influences its solubility in different media. The boronic acid moiety can engage in hydrogen bonding, which is crucial for solubility in protic solvents, while the aromatic ring and the trifluoromethyl group contribute to its solubility in organic solvents.

Aqueous Solubility: A Key Parameter in Biological and Environmental Contexts

While many synthetic applications of 2-(Trifluoromethyl)phenylboronic acid occur in organic solvents, its aqueous solubility is a critical factor, particularly in the context of biological assays, environmental fate, and certain reaction conditions.

A study by Sporzyński and Leszczyński investigated the solubility of several phenylboronic acid derivatives in water.[5][6] The data for 2-(Trifluoromethyl)phenylboronic acid indicates a relatively low but temperature-dependent solubility. The introduction of the trifluoromethyl group generally decreases the aqueous solubility compared to the unsubstituted phenylboronic acid.[6]

Approximate Aqueous Solubility of 2-(Trifluoromethyl)phenylboronic Acid

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 20 | ~0.15 |

| 50 | ~0.35 |

Note: These values are estimated from the graphical data presented in the cited literature and should be considered approximate.[5]

The limited solubility in water is an important consideration for its handling and for quenching reactions involving this reagent.

Solubility in Organic Solvents: Navigating the Synthetic Landscape

Boronic acids, in general, exhibit good solubility in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[7][8] Their solubility in nonpolar solvents like hydrocarbons (e.g., hexane, toluene) is typically low.[7][8] The trifluoromethyl group in 2-(Trifluoromethyl)phenylboronic acid is expected to enhance its solubility in solvents with some degree of fluorophilicity.

Given the lack of specific data, a systematic experimental determination of solubility is often necessary for process optimization. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination: A Self-Validating Approach

The following protocol outlines a robust method for determining the equilibrium solubility of 2-(Trifluoromethyl)phenylboronic acid in various solvents. This method is based on the widely accepted shake-flask technique.[9]

Materials and Equipment

-

2-(Trifluoromethyl)phenylboronic acid (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique like Non-Aqueous Capillary Electrophoresis (NACE).[10]

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(Trifluoromethyl)phenylboronic acid to a series of vials. The excess solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or other appropriate analytical method to determine the concentration of 2-(Trifluoromethyl)phenylboronic acid.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Diagram of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of 2-(Trifluoromethyl)phenylboronic acid.

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly impact the solubility of 2-(Trifluoromethyl)phenylboronic acid:

-

Temperature: As observed with its aqueous solubility, the solubility of boronic acids in organic solvents generally increases with temperature.

-

Solvent Polarity: A solvent's polarity plays a crucial role. Polar aprotic solvents are often good choices due to their ability to solvate the boronic acid group without causing significant degradation.

-

Presence of Water: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines). The presence of water can influence this equilibrium, which in turn can affect the overall measured solubility.[7][8]

-

pH (in aqueous systems): The boronic acid moiety is weakly acidic. In aqueous solutions, an increase in pH will lead to the formation of the more soluble boronate anion.

Applications in Drug Development and Synthesis: The "Why" Behind the Data

The solubility of 2-(Trifluoromethyl)phenylboronic acid is not just a physical constant; it is a critical enabler of its diverse applications.

Suzuki-Miyaura Cross-Coupling Reactions

This is arguably the most significant application of 2-(Trifluoromethyl)phenylboronic acid.[1][2][3] The success of these reactions is highly dependent on the solubility of all components, including the boronic acid, the coupling partner (typically an aryl or vinyl halide/triflate), the palladium catalyst, and the base, in the chosen solvent system. Poor solubility can lead to slow reaction rates, incomplete conversion, and the formation of byproducts.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acids in Medicinal Chemistry

Beyond their role as synthetic intermediates, boronic acids themselves are an important class of pharmacophores.[1][11][12][13][14] The boronic acid moiety can form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors and sensors. The solubility of these compounds is a key determinant of their pharmacokinetic and pharmacodynamic properties.

Conclusion: Empowering Research Through Foundational Knowledge

While a comprehensive public database of quantitative solubility data for 2-(Trifluoromethyl)phenylboronic acid in organic solvents remains to be fully established, a thorough understanding of its physicochemical properties and the factors influencing its solubility provides a strong foundation for its effective use. The experimental protocol detailed in this guide offers a reliable and self-validating system for researchers to generate the specific solubility data required for their unique applications. As the importance of fluorinated boronic acids in drug discovery and materials science continues to grow, a solid grasp of their solubility characteristics will be an invaluable asset to any research and development program.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(三氟甲基)苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. scispace.com [scispace.com]

- 6. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The modern role of boron as a ‘magic element’ in biomedical science: chemistry perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | Semantic Scholar [semanticscholar.org]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Safety Guide to 2-(Trifluoromethyl)phenylboronic Acid for Laboratory Professionals

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-(Trifluoromethyl)phenylboronic acid (CAS No. 1423-27-4). As a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions, its presence in the modern laboratory is common.[1] A thorough, mechanistically-grounded understanding of its safety profile is not merely a regulatory requirement but a cornerstone of responsible and reproducible science. This document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring that every procedure is a self-validating system for risk mitigation.

Core Hazard Profile and GHS Classification

2-(Trifluoromethyl)phenylboronic acid is a solid organic compound that, while not classified as acutely toxic, presents significant irritant hazards that demand careful management. The Globally Harmonized System (GHS) provides a universal framework for understanding these risks. The primary hazards are skin and eye irritation. It is crucial to note a recurring statement across various safety data sheets for related compounds: the toxicological properties have not been fully investigated.[2][3][4] This lack of comprehensive data necessitates a conservative approach, treating the compound with a higher degree of caution than its formal classification might suggest.

Table 1: GHS Classification Summary for 2-(Trifluoromethyl)phenylboronic acid

| Classification | GHS Category | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |

The following diagram illustrates the logical flow of hazard communication for this substance.

Caption: GHS Hazard Communication Elements.

Principles and Protocols for Safe Handling

Safe handling is predicated on preventing the compound from coming into contact with skin, eyes, or the respiratory tract. As a solid, the primary exposure risk during handling (e.g., weighing, transfers) is the generation of airborne dust.

Causality-Driven Handling Protocol

The following protocol is designed to minimize exposure by addressing the specific physical properties of the compound.

-

Preparation (Engineering Controls): All handling of solid 2-(Trifluoromethyl)phenylboronic acid must be conducted within a certified chemical fume hood.[2] The rationale is to use directed airflow to capture any generated dust, preventing it from entering the operator's breathing zone. Ensure the sash is at the lowest feasible height to maximize capture velocity.

-

Personal Protective Equipment (PPE): Before entering the fume hood, don the appropriate PPE as detailed in Section 3. This is the final barrier of protection.

-

Weighing and Transfer:

-

Use a weigh boat or creased, glossy weighing paper. This minimizes the surface area to which the powder can adhere, reducing potential for residual contamination.

-

Perform all transfers slowly and deliberately to avoid creating a plume of dust. Do not drop or pour the solid from a height.

-

Use an anti-static brush or spatula to aid in the complete transfer of the material.

-

-

Cleaning:

-

After transfer, gently wipe the spatula and weighing surface with a solvent-dampened wipe (e.g., isopropanol or ethanol) to collect any residual powder.

-

Place the used wipe and weigh boat directly into a designated solid chemical waste container. This prevents the contamination from spreading outside the controlled environment of the fume hood.

-

-

Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[5] This addresses the possibility of unnoticed glove contamination.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. Engineering controls like fume hoods are the primary defense, with PPE serving as a critical secondary measure.

Table 2: Required PPE for Laboratory Tasks

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transferring Solid | ANSI Z87.1-compliant safety goggles[6][7] | Chemical-resistant gloves (Nitrile)[2] | Standard lab coat | Not required if performed in a fume hood. Otherwise, a NIOSH-approved N95 respirator is mandatory.[7][8] |

| Preparing Solutions | ANSI Z87.1-compliant safety goggles | Chemical-resistant gloves (Nitrile) | Standard lab coat | Not required if performed in a fume hood. |

| Running Reactions/Workup | ANSI Z87.1-compliant safety goggles | Chemical-resistant gloves (Nitrile) | Standard lab coat | Not required for closed systems or within a fume hood. |

The following workflow provides a logical pathway for selecting the appropriate level of protection.

Caption: Logic-based PPE Selection Workflow.

Emergency Procedures and First Aid

Immediate and correct action following an exposure is critical to minimizing harm. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.[4]

-

In Case of Eye Contact: The boronic acid functional group can interact with diols present in the eye, making rapid and thorough irrigation essential.

-

In Case of Skin Contact: The compound is a known skin irritant.

-

In Case of Inhalation: While primarily an irritant, inhalation of significant quantities of dust should be addressed promptly.

-

In Case of Ingestion:

Caption: Flowchart for Emergency Response to Exposure.

Accidental Release and Spill Management

A prepared response to a spill prevents a minor incident from escalating. The primary goal is to contain and clean the material without creating dust.

Protocol for Small Solid Spill Cleanup

-

Secure the Area: Evacuate non-essential personnel and ensure the area is well-ventilated (if not already in a fume hood).[8]

-

Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. If the spill is outside a fume hood, an N95 respirator is required.

-

Contain the Spill: Gently cover the spill with a plastic sheet or tarp to minimize dust spreading.[7]

-

Collect the Material:

-

Do NOT dry sweep, as this will aerosolize the irritant powder.

-

Carefully scoop or sweep up the material and place it into a suitable, labeled container for chemical waste.[7][9]

-

Alternatively, for very small amounts, gently wet the material with water to prevent dust formation before wiping it up with absorbent pads.

-

-

Decontaminate the Area: Once the bulk material is removed, wipe the spill area with a damp cloth or paper towel.

-

Dispose of Waste: Place all contaminated materials (gloves, wipes, etc.) into the sealed waste container.

-

Do not allow the product to enter drains or waterways. [5][6][8]

Fire-Fighting Measures

While not highly flammable, this compound will burn and decompose under fire conditions, releasing hazardous substances.

Table 3: Fire-Fighting Summary

| Parameter | Guidance |

| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[6][8][9] |

| Unsuitable Extinguishing Media | None specified. |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride (HF), Oxides of boron.[4][7][9] |

| Protective Equipment | Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][6][7] |

The formation of hydrogen fluoride (HF) gas is a significant concern. HF is highly toxic and corrosive, posing a severe inhalation hazard. This is why an SCBA is non-negotiable for anyone fighting a fire involving this compound.

Storage, Stability, and Disposal

Proper storage is key to maintaining the compound's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] Some suppliers recommend refrigeration (2-8°C) to ensure long-term stability.[2][8]

-

Chemical Stability: The compound is stable under recommended storage conditions.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

Disposal: Disposal must be conducted in accordance with all applicable federal, state, and local regulations. This material should be treated as hazardous chemical waste and disposed of via a licensed chemical destruction plant or controlled incineration.[4][6] Do not dispose of it in standard laboratory drains or trash.

Physical and Chemical Properties

Table 4: Key Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1423-27-4 | [1][10] |

| Molecular Formula | C7H6BF3O2 | [10][11] |

| Molecular Weight | 189.93 g/mol | [1][10] |

| Appearance | Solid / Crystals | [1] |

| Melting Point | 111-114 °C | [1] |

Conclusion

2-(Trifluoromethyl)phenylboronic acid is a valuable synthetic tool whose hazards are manageable through a combination of robust engineering controls, appropriate personal protective equipment, and a well-informed understanding of emergency procedures. The core safety principles are to prevent skin and eye contact and to avoid the inhalation of its dust. By treating this compound with the respect dictated by its irritant nature and incompletely characterized toxicological profile, researchers can ensure a safe and productive laboratory environment.

References

-

Angene Chemical. Safety Data Sheet: (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid.[Link]

-

Capot Chemical. MSDS of 2-hydroxy-3-(trifluoromethyl)phenylboronic acid.[Link]

Sources

- 1. 2-(トリフルオロメチル)フェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. capotchem.com [capotchem.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. angenechemical.com [angenechemical.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. scbt.com [scbt.com]

- 11. 2-Trifluoromethylphenylboronic acid | 1423-27-4 [amp.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)phenylboronic Acid

<

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(trifluoromethyl)phenylboronic acid, a critical building block in modern organic and medicinal chemistry. The trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules, making this reagent highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document will delve into the prevalent synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the various approaches. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide both theoretical understanding and practical guidance.

Introduction: The Significance of 2-(Trifluoromethyl)phenylboronic Acid

2-(Trifluoromethyl)phenylboronic acid (CAS No: 1423-27-4) is an organoboron compound that has garnered significant attention in synthetic chemistry.[1] Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The presence of the trifluoromethyl (CF3) group at the ortho position of the phenyl ring exerts a strong electron-withdrawing effect, influencing the reactivity of the boronic acid and the properties of the resulting coupled products. This functional group is often incorporated into drug candidates to enhance their lipophilicity and metabolic stability, thereby improving their pharmacokinetic profiles.[3]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C7H6BF3O2[1] |

| Molecular Weight | 189.93 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 111-114 °C[1] |

| Purity (typical) | ≥95.0% |

Prevalent Synthetic Methodologies

The synthesis of 2-(trifluoromethyl)phenylboronic acid can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The most common routes involve the borylation of an organometallic intermediate derived from 2-halobenzotrifluoride or direct C-H activation/borylation.

Grignard Reagent-Mediated Borylation

This classical and widely employed method involves the formation of a Grignard reagent from 2-bromobenzotrifluoride, followed by quenching with a trialkyl borate ester.

Workflow Diagram:

Caption: Grignard reagent-mediated synthesis of 2-(trifluoromethyl)phenylboronic acid.

Causality and Experimental Choices:

The choice of 2-bromobenzotrifluoride as the starting material is due to its commercial availability and the relative ease of Grignard reagent formation from aryl bromides.[4] The use of magnesium turnings in an anhydrous ethereal solvent like tetrahydrofuran (THF) is critical to prevent the quenching of the highly reactive Grignard reagent by protic solvents. The subsequent reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, proceeds via nucleophilic attack of the Grignard carbon on the electrophilic boron atom. Acidic workup is then necessary to hydrolyze the resulting boronate ester to the final boronic acid.

Detailed Protocol:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-bromobenzotrifluoride (1.0 eq) in anhydrous THF. Add a small portion of the solution to the magnesium and gently heat to initiate the reaction.

-

Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining 2-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF, maintaining the temperature below -60 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hot water or a mixture of ethyl acetate and hexane) to afford pure 2-(trifluoromethyl)phenylboronic acid.[5]

Lithiation-Borylation Approach

An alternative to the Grignard route is the use of an organolithium intermediate, which can be generated via lithium-halogen exchange or direct ortho-lithiation.[6][7] This method is particularly useful when the starting material is an aryl iodide or when milder reaction conditions are desired.

Mechanism Diagram:

Caption: Synthesis via lithiation-borylation of 2-iodobenzotrifluoride.

Expertise and Trustworthiness: